(2-Methylpyridin-4-YL)methanesulfonyl chloride
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Overview
Description
(2-Methylpyridin-4-YL)methanesulfonyl chloride: is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of pyridine, featuring a methyl group at the 2-position and a methanesulfonyl chloride group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-YL)methanesulfonyl chloride typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyridin-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: (2-Methylpyridin-4-YL)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate ester derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-4-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride: This compound features a chlorine atom at the 6-position instead of a methyl group at the 2-position.
(2-Methylpyridin-4-yl)methanesulfonyl fluoride: This compound has a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness: (2-Methylpyridin-4-YL)methanesulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties, making it distinct from other similar compounds.
Biological Activity
(2-Methylpyridin-4-YL)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to participate in various chemical reactions, leading to the synthesis of biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C7H8ClN1O2S
- Molecular Weight : 195.66 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=NC(=C(C=C1)C(=O)S(=O)(=O)Cl)C
The biological activity of this compound primarily arises from its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to modify proteins and other biomolecules, potentially leading to various biological effects such as:
- Inhibition of Enzymatic Activity : By modifying amino acid residues in enzymes, this compound can inhibit their function, which is crucial in pathways related to cancer and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific mechanisms are still under investigation.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates caspases and other apoptotic pathways, leading to programmed cell death.
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have also demonstrated antifungal activity.
The exact mechanism by which this compound exerts its antimicrobial effects is still being elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
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Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutic agents . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent .
Research Findings Summary Table
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2-methylpyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
NIISSNXFCNKCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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